2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

Description

2-Chloro-1-(2,4,5-trifluorophenyl)ethanone is primarily recognized as a synthetic intermediate, a molecule created as a stepping stone towards the production of other chemical compounds. Its importance is rooted in the broader utility of α-haloketones, which are well-established as versatile precursors in a wide array of chemical transformations, particularly in the construction of heterocyclic systems found in many pharmaceutical and agrochemical products.

The significance of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone in organic chemistry lies in its function as a reactive building block. The presence of multiple halogen atoms (chlorine and fluorine) on the molecule imparts specific properties that are highly valued in medicinal chemistry. Halogenated organic compounds are integral to the development of many therapeutic agents, and intermediates like this one are crucial for their synthesis.

Research involving similar α-haloacetophenones demonstrates their widespread use in synthesizing a variety of heterocyclic compounds, such as triazoles, imidazoles, and thiazoles. bldpharm.comresearchgate.net These heterocyclic cores are prevalent in a vast number of biologically active molecules. For instance, compounds with a 1,2,4-triazole (B32235) structure are known to exhibit a broad range of pharmacological activities. The synthesis of such derivatives often involves a nucleophilic substitution reaction where an α-haloketone serves as a key starting material. google.com While specific research detailing the direct conversion of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone into named pharmaceutical agents is not broadly published, its structural motifs are common in precursors for developing novel therapeutic candidates. The trifluorophenyl group, in particular, is often incorporated into drug design to enhance properties like metabolic stability and binding affinity.

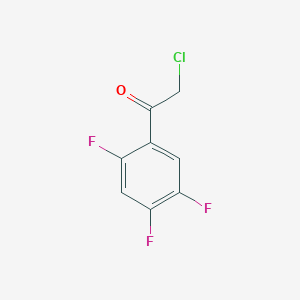

The structure of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone is defined by three key components: a 2,4,5-trifluorophenyl ring, a carbonyl group (C=O) forming a ketone, and a chlorine atom attached to the carbon adjacent to the carbonyl group (the α-carbon).

Table 1: Physicochemical Properties of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄ClF₃O |

| Molecular Weight | 224.56 g/mol |

| Appearance | Typically a solid or oil |

| Key Functional Groups | Ketone, Aryl Halide, Alkyl Halide |

Note: Data is calculated based on the chemical structure. Experimental values may vary.

The reactivity of this compound is dictated by its electronic structure. The trifluorophenyl ring and the α-chloro atom are both strongly electron-withdrawing. This has two major consequences:

The carbonyl carbon is rendered highly electrophilic, making it susceptible to attack by nucleophiles.

The α-carbon, bonded to the chlorine atom, becomes a prime site for nucleophilic substitution reactions (Sₙ2 reactions), where the chlorine atom acts as a good leaving group.

This dual reactivity allows the molecule to participate in a variety of synthetic transformations. For example, it can react with bidentate nucleophiles (molecules with two nucleophilic centers), such as hydrazine (B178648) or its derivatives, to form five- or six-membered heterocyclic rings in a single synthetic step. clockss.org The reaction typically begins with the nucleophile attacking one of the electrophilic centers, followed by an intramolecular reaction that closes the ring. This high reactivity makes α-haloketones like 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone powerful intermediates for constructing complex molecular architectures from simpler starting materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQFFYDYVFAIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564092 | |

| Record name | 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129604-31-5 | |

| Record name | 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms in Halogenated Ethanone Transformations

The transformations of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone predominantly proceed through well-established reaction mechanisms characteristic of α-haloketones. The primary pathway for the substitution of the chlorine atom is the bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, a nucleophile attacks the carbon atom bearing the chlorine, leading to the simultaneous displacement of the chloride ion. The transition state of this reaction involves a five-coordinate carbon atom, and the reaction rate is dependent on the concentrations of both the α-haloketone and the nucleophile. youtube.com

The electrophilicity of the carbonyl carbon in 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone is significantly enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the 2,4,5-trifluorophenyl group. This heightened electrophilicity makes the carbonyl carbon susceptible to nucleophilic attack, a key characteristic that is exploited in various synthetic applications.

One of the most classic and widely studied reactions involving α-haloketones is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the cyclization of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793), to form a thiazole ring. wikipedia.orgresearchgate.netorganic-chemistry.org The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the ketone, displacing the halide in an S(_N)2 fashion. rsc.org This is followed by an intramolecular condensation to form the heterocyclic thiazole product. The aromaticity of the resulting thiazole ring provides a thermodynamic driving force for the reaction. rsc.org

The general mechanism for the Hantzsch thiazole synthesis can be outlined as follows:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the 2-chloro-1-(2,4,5-trifluorophenyl)ethanone. This step proceeds via an S(_N)2 mechanism, resulting in the displacement of the chloride ion and the formation of an S-alkylated intermediate.

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form a five-membered ring.

Aromatization: The final step involves the loss of a proton to yield the stable, aromatic thiazole ring.

Catalytic Effects and Reaction Pathway Modulations

The reactions of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone can be significantly influenced by the presence of catalysts, which can modulate reaction pathways and enhance reaction rates. While specific catalytic studies on this exact compound are not extensively documented, analogies can be drawn from research on similar α-haloketones.

In the context of the Hantzsch thiazole synthesis, the reaction is often carried out under thermal conditions. However, the use of catalysts can lead to milder reaction conditions and improved yields. For instance, silica-supported tungstosilisic acid has been employed as a reusable catalyst in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. wikipedia.org Such solid acid catalysts can facilitate the key steps of the reaction, including the initial nucleophilic substitution and the final dehydration.

Microwave irradiation has also been shown to be an effective non-catalytic method to promote the Hantzsch synthesis, often leading to significantly reduced reaction times and higher yields compared to conventional heating. organic-chemistry.org This technique efficiently delivers energy to the reacting molecules, accelerating the rate-determining steps of the reaction.

Furthermore, in the broader context of nucleophilic substitutions on α-haloketones, phase-transfer catalysts can be employed to facilitate reactions between reactants in immiscible phases. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport the nucleophile from an aqueous phase to an organic phase containing the α-haloketone, thereby increasing the reaction rate.

Kinetic Studies of Key Reactions Involving 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

The rate of the S(_N)2 reaction is described by a second-order rate law:

Rate = k[α-haloketone][Nucleophile]

This indicates that the reaction rate is directly proportional to the concentration of both the α-haloketone and the nucleophile. youtube.com Several factors influence the rate constant, k:

Nature of the Nucleophile: Stronger nucleophiles will react faster than weaker ones.

Substrate Structure: Steric hindrance around the α-carbon can significantly decrease the reaction rate. For 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone, the steric bulk is not excessively large, allowing for facile nucleophilic attack.

Leaving Group: The nature of the halogen atom affects the rate of substitution. For α-haloketones, the reactivity order is generally I > Br > Cl > F.

Solvent: Polar aprotic solvents, such as acetone (B3395972) or acetonitrile, are generally preferred for S(_N)2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.

Computational studies on similar S(_N)2 reactions have been used to analyze the potential energy surface, atomic charges, and the effect of solvents on reaction rates. Such theoretical analyses for the reaction of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone with various nucleophiles would provide valuable quantitative insights into its reactivity profile. researchgate.net

Below is a hypothetical data table illustrating the expected relative reaction rates for the nucleophilic substitution of various 2-chloro-1-(substituted phenyl)ethanones with a common nucleophile, based on the electronic effects of the substituents.

| Substituent on Phenyl Ring | Expected Electronic Effect | Predicted Relative Rate Constant (k_rel) |

|---|---|---|

| 4-Methoxy | Electron-donating | 0.5 |

| Unsubstituted | Neutral | 1.0 |

| 4-Chloro | Electron-withdrawing | 2.5 |

| 4-Nitro | Strongly electron-withdrawing | 10.0 |

| 2,4,5-Trifluoro | Strongly electron-withdrawing | 8.0 |

This table is illustrative and based on general principles of physical organic chemistry. Actual experimental values may vary.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic techniques would be essential for the definitive structural elucidation of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone.

NMR spectroscopy would provide a detailed map of the atomic connectivity and electronic environment of the molecule.

¹H NMR: The proton NMR spectrum is expected to show two primary signals. A singlet in the downfield region, likely between 4.5 and 5.0 ppm, would correspond to the two protons of the chloromethyl (-CH₂Cl) group. The aromatic region would display two complex multiplets due to the two protons on the trifluorophenyl ring, with their chemical shifts and coupling patterns influenced by the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbon of the chloromethyl group would appear further upfield. The six carbons of the trifluorophenyl ring would present as a complex set of signals, with their chemical shifts and splitting patterns determined by one-bond and multi-bond couplings to the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing fluorinated aromatic compounds. For 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone, three distinct signals are anticipated, one for each of the fluorine atoms on the phenyl ring. The chemical shifts and coupling constants between the fluorine atoms (²JFF, ³JFF, and ⁴JFF) would provide definitive information about their relative positions on the aromatic ring.

Table 1: Predicted NMR Data for 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.5 - 5.0 | Singlet | -CH₂Cl |

| ¹H | 7.0 - 8.0 | Multiplet | Aromatic CH |

| ¹³C | 190 - 200 | Singlet | C=O |

| ¹³C | 45 - 55 | Singlet | -CH₂Cl |

| ¹³C | 110 - 160 | Multiplets (due to C-F coupling) | Aromatic C |

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1680-1720 cm⁻¹. Other key absorptions would include those for the C-Cl stretch (around 600-800 cm⁻¹), C-F stretches (typically in the 1000-1400 cm⁻¹ region), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the trifluorophenyl ring would be expected to show strong signals in the Raman spectrum.

Table 2: Predicted IR Absorption Bands for 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Carbonyl) | 1680 - 1720 | Strong |

| C-F (Fluorine) | 1000 - 1400 | Strong |

| C-Cl (Chlorine) | 600 - 800 | Medium-Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways would likely involve the loss of a chlorine atom, a chloromethyl radical, or a CO group.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone with high accuracy.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone, absorption bands in the UV region are expected due to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The conjugation between the phenyl ring and the carbonyl group would influence the position and intensity of these absorptions.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no published crystal structure for 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone is currently available, such a study would provide precise measurements of bond lengths, bond angles, and torsion angles. It would also reveal details about the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing.

Molecular Conformation and Stereochemical Insights

The conformation of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone is primarily defined by the rotation around the single bond connecting the carbonyl group to the trifluorophenyl ring. Studies on similar acetophenone (B1666503) derivatives suggest that the molecule likely adopts a conformation where the carbonyl group is nearly coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from the ortho-fluorine atom and the chloroacetyl group could lead to a twisted conformation. The relative orientation of the C-Cl bond with respect to the carbonyl group would also be a key conformational feature.

Despite a comprehensive search for crystallographic data on 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone, no specific studies detailing its crystal structure, intermolecular interactions, or crystal packing were found in the available scientific literature and databases.

Therefore, the requested article focusing on the "," specifically section "4.4. Analysis of Intermolecular Interactions and Crystal Packing," for this particular compound cannot be generated at this time.

Information on related compounds with different substitution patterns on the phenyl ring is available; however, this information is not directly applicable to 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone and has been excluded to adhere strictly to the provided instructions.

A table of mentioned compounds is provided below as requested.

Computational and Theoretical Studies of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone Remain Unexplored

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing solely on the compound 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone are not publicly available. While research exists for analogous and related chemical structures, the explicit instructions to focus strictly on this particular compound prevent the inclusion of data from those studies.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the Density Functional Theory (DFT) analysis, spectroscopic data prediction, reaction mechanisms, or molecular modeling and conformational landscape for 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone as outlined in the request.

The field of computational chemistry relies on published research to report on findings such as molecular and electronic structure, predicted spectroscopic data, theoretical reaction pathways, and conformational analyses. In the absence of such dedicated studies for 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone, any attempt to generate the requested content would result in speculation or the use of data from different molecules, which would violate the core requirements of this task.

Future computational research may investigate this specific compound, at which point an article detailing its theoretical characteristics could be accurately generated.

Chemical Transformations and Derivatization Strategies of 2 Chloro 1 2,4,5 Trifluorophenyl Ethanone

Nucleophilic Substitution Reactions at the Chloromethyl Group

The α-chloro ketone moiety is highly susceptible to nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. This reactivity is central to the utility of 2-chloro-1-(2,4,5-trifluorophenyl)ethanone as a building block in organic synthesis. The general mechanism for these reactions is the SN2 pathway, which involves the backside attack of a nucleophile on the carbon atom bearing the chlorine. libretexts.org

A wide range of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, can be employed to displace the chloride. For instance, reactions with amines, such as 1-phenylpiperazine, readily yield the corresponding α-amino ketones. nih.gov Similarly, nitrogen-containing heterocycles like 1,2,4-triazole (B32235) can act as nucleophiles to form valuable intermediates for agrochemicals. google.com Thioamides and thioureas are also effective nucleophiles, leading to the formation of thiazole (B1198619) precursors (see Section 6.3). The chloro group can also be substituted with other nucleophiles, such as thiols.

The table below summarizes representative nucleophilic substitution reactions at the chloromethyl group.

| Nucleophile | Reagent Example | Product Class |

| Amine | Primary/Secondary Amines (e.g., Aniline) | α-Amino Ketone |

| Azide | Sodium Azide (NaN₃) | α-Azido Ketone |

| Thiol | Thiophenol | α-Thioether Ketone |

| Thiourea (B124793) | Thiourea (H₂NCSNH₂) | Isothiouronium Salt |

| Carboxylate | Sodium Acetate (CH₃COONa) | α-Acyloxy Ketone |

| Cyanide | Sodium Cyanide (NaCN) | α-Cyano Ketone |

Carbonyl Group Reactivity and Reduction Pathways

The carbonyl group in 2-chloro-1-(2,4,5-trifluorophenyl)ethanone is a key functional group that can undergo various transformations, most notably reduction to a secondary alcohol. This reduction is a critical step in the synthesis of many biologically active molecules, where the resulting chiral alcohol is a key stereocenter.

Reduction of the ketone can be achieved using a variety of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) effectively reduce the carbonyl to a hydroxyl group, yielding 2-chloro-1-(2,4,5-trifluorophenyl)ethanol. However, these methods typically produce a racemic mixture of the alcohol enantiomers.

For stereoselective synthesis, enzymatic reductions offer a powerful alternative. Biocatalytic reduction of similar α-chloro ketones has been shown to produce chiral alcohols with high enantiomeric excess. researchgate.net For example, diketoreductase (DKR) and its mutants have been used for the asymmetric reduction of 2-chloro-1-phenylethanone, where different enzyme variants can selectively produce either the (R)- or (S)-alcohol. researchgate.net This approach allows for precise control over the stereochemistry of the resulting alcohol, which is often crucial for its biological function.

The table below outlines different reduction pathways for the carbonyl group.

| Reagent/Method | Product | Stereoselectivity |

| Sodium Borohydride (NaBH₄) | 2-Chloro-1-(2,4,5-trifluorophenyl)ethanol | Racemic |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Chloro-1-(2,4,5-trifluorophenyl)ethanol | Racemic |

| Biocatalytic (e.g., DKR enzyme) | (R)- or (S)-2-Chloro-1-(2,4,5-trifluorophenyl)ethanol | High (Enantioselective) |

Cyclization and Heterocycle Formation

The dual reactivity of 2-chloro-1-(2,4,5-trifluorophenyl)ethanone makes it an excellent precursor for the synthesis of various heterocyclic compounds. These reactions typically involve a bifunctional reagent that reacts sequentially with both the carbonyl carbon and the α-carbon.

One of the most prominent applications is in the Hantzsch thiazole synthesis. In this reaction, the α-chloro ketone is treated with a thioamide to construct the thiazole ring, a common scaffold in medicinal chemistry. Similarly, reaction with thiourea leads to the formation of 2-aminothiazoles. Another important transformation involves the reaction with hydrazine (B178648) or its derivatives to form six-membered heterocycles like pyridazines.

Furthermore, reaction with amidines can be used to synthesize substituted pyrimidines. The versatility of 2-chloro-1-(2,4,5-trifluorophenyl)ethanone as a synthon is also demonstrated in its use to produce imidazole-thiazole hybrids. researchgate.net These cyclization reactions are fundamental in generating molecular complexity and accessing diverse chemical libraries for drug discovery and materials science. The formation of fluorinated thiiranes can also be achieved through specific cycloaddition reactions. mdpi.com

The table below presents examples of heterocycles synthesized from 2-chloro-1-(2,4,5-trifluorophenyl)ethanone.

| Reagent | Resulting Heterocycle |

| Thioamide (RCSNH₂) | Thiazole |

| Thiourea (H₂NCSNH₂) | 2-Aminothiazole |

| Hydrazine (H₂NNH₂) | Pyridazine |

| Amidines (RC(NH)NH₂) | Pyrimidine |

Cross-Coupling Reactions and Aryl Modification

While nucleophilic substitution at the chloromethyl position is the most common transformation, the molecule also offers possibilities for C-C bond formation through cross-coupling reactions and modification of the aryl ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds. umontreal.ca While typically applied to aryl or vinyl halides, related α-chloro carbonyl compounds can also participate in these transformations. For example, protocols have been developed for the Pd-catalyzed cross-coupling of potassium alkenyltrifluoroborates with 2-chloroacetates and 2-chloroacetamides, which are structurally analogous to the reactive end of 2-chloro-1-(2,4,5-trifluorophenyl)ethanone. nih.gov This suggests that similar Suzuki-Miyaura or Sonogashira-type couplings could be feasible at the chloromethyl position under appropriate catalytic conditions, allowing for the introduction of various alkyl, alkenyl, or alkynyl groups.

Aryl Modification: The 2,4,5-trifluorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the meta-directing acyl group. However, the high fluorine substitution opens the possibility for nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. nih.gov The fluorine atom at the C-2 or C-4 position, being ortho and para to the activating carbonyl group, would be the most likely sites for such a substitution. This pathway allows for the introduction of nucleophiles directly onto the aromatic ring, providing a route to further functionalized derivatives that are not accessible through other means.

The table below details potential advanced transformations.

| Reaction Type | Reactive Site | Potential Coupling Partner/Reagent | Resulting Modification |

| Suzuki-Miyaura Coupling | Chloromethyl Group | Arylboronic Acid | Aryl group introduction |

| Sonogashira Coupling | Chloromethyl Group | Terminal Alkyne | Alkynyl group introduction |

| Nucleophilic Aromatic Substitution (SNAr) | Aryl Ring (C2 or C4) | Amines, Alkoxides | Substitution of a fluorine atom |

Biocatalysis and Enantioselective Synthesis Applications

Enzyme Discovery and Screening for Chiral Reduction of Ketones

The biocatalytic reduction of prochiral ketones to form chiral alcohols or the reductive amination to form chiral amines are pivotal transformations. The initial step in developing such a process is the discovery and screening of suitable enzymes with the desired activity and stereoselectivity. Ketoreductases (KREDs) and ω-transaminases (ω-TAs) are the primary enzyme classes explored for the transformation of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone and structurally related ketones.

Researchers have screened extensive libraries of microorganisms and enzyme collections to identify catalysts for the asymmetric reduction of α-chloro ketones. For instance, ketoreductases from various sources, including Chryseobacterium sp., Scheffersomyces stipitis, and Hansenula polymorpha, have been identified as effective catalysts for reducing similar ketone precursors with excellent stereoselectivity. nih.govresearchgate.netnih.gov One notable example is the identification of the ketoreductase ChKRED20 from Chryseobacterium sp. CA49, which was found to catalyze the reduction of a ketone precursor with greater than 99% enantiomeric excess (ee). nih.gov Similarly, whole-cell biocatalysts, such as Saccharomyces cerevisiae and Geotrichum candidum, have been successfully employed for the asymmetric reduction of chloroacetophenone derivatives, yielding chiral alcohols with high optical purity. researchgate.netresearchgate.netnih.gov

In the context of producing chiral amines, which are crucial intermediates for drugs like Sitagliptin, ω-transaminases have been the focus. An (R)-selective ω-transaminase from Arthrobacter sp. (ATA-117) was identified as a promising starting point for the asymmetric synthesis of the chiral amine corresponding to the ketone precursor of Sitagliptin. researchgate.netwhiterose.ac.uk The screening process involves evaluating enzymes for their ability to accept the bulky, non-natural substrate and to produce the desired (R)- or (S)-enantiomer with high fidelity.

Table 1: Examples of Enzymes Screened for Reduction of Prochiral Ketones

| Enzyme Type | Source Organism | Substrate Type | Product | Stereoselectivity (% ee) |

|---|---|---|---|---|

| Ketoreductase (ChKRED20) | Chryseobacterium sp. CA49 | 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | (S)-alcohol | >99 |

| Ketoreductase (SsCR) | Scheffersomyces stipitis CBS 6045 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-alcohol | 99.9 |

| Ketoreductase | Hansenula polymorpha | 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-alcohol | 100 |

Directed Evolution and Protein Engineering for Catalytic Enhancement

Wild-type enzymes discovered through screening often exhibit suboptimal properties for industrial applications, such as low activity on non-natural substrates, poor stability under process conditions, or insufficient stereoselectivity. Directed evolution and protein engineering are indispensable tools to overcome these limitations. By introducing targeted or random mutations into the enzyme's genetic code, scientists can create variants with significantly improved catalytic functions.

A landmark achievement in this field is the engineering of the ω-transaminase from Arthrobacter sp. (ATA-117) for the manufacture of Sitagliptin. researchgate.netwhiterose.ac.uk The wild-type enzyme had very low activity on the bulky pro-sitagliptin ketone. Through a substrate-walking approach and multiple rounds of directed evolution, researchers introduced specific mutations in the enzyme's active site. researchgate.net This process involved first engineering the large binding pocket to accommodate the substrate and then performing further evolution rounds to enhance activity and stability. researchgate.net The final engineered transaminase contained numerous mutations that dramatically increased its efficiency and tolerance to the high concentrations of substrate and organic co-solvents (like 50% DMSO) required for an industrial process. researchgate.netwhiterose.ac.uk

Similarly, ketoreductases have been successfully engineered. For the ketoreductase ChKRED20, error-prone PCR was used to create a mutant library, leading to the identification of single-point mutants with significantly increased activity. nih.gov Further site-saturation mutagenesis at these identified "hot spots" yielded the L205A mutant, which demonstrated a tenfold increase in specific activity and a 15-fold improvement in catalytic efficiency (kcat/Km) compared to the wild-type enzyme. nih.gov These engineering efforts are crucial for developing robust biocatalysts suitable for large-scale chemical manufacturing. frontiersin.org

Bioprocess Development and Optimization for Chiral Product Formation

The successful implementation of a biocatalytic process on an industrial scale requires rigorous development and optimization of reaction conditions. Key parameters include substrate concentration, enzyme loading, cofactor regeneration, pH, temperature, and downstream processing.

Cofactor regeneration is another vital component, particularly for ketoreductase-catalyzed reductions that depend on nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH). nih.gov An efficient in-situ regeneration system is necessary to make the process economically viable. A common strategy is to use a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase, which oxidizes a cheap co-substrate (e.g., glucose, formate) to regenerate the reduced cofactor. nih.gov Alternatively, a substrate-coupled approach can be used, where a co-substrate like isopropanol (B130326) is oxidized by the same reductase to regenerate the cofactor while producing acetone (B3395972) as a byproduct. This approach was used in the development of a process to reduce 400 g/L of a chloro-ketone precursor using an engineered carbonyl reductase. researchgate.net

Mechanistic Aspects of Biocatalytic Transformations

Understanding the mechanism of enzyme catalysis and the origins of stereoselectivity is fundamental for rational enzyme design and engineering. For ketoreductases, the stereochemical outcome of the reduction is determined by how the ketone substrate binds in the active site relative to the NADPH cofactor and the catalytic residues. The enzyme typically features a catalytic triad (B1167595) (e.g., Ser-Tyr-Lys) that stabilizes the developing negative charge on the carbonyl oxygen during hydride transfer from NADPH. nih.gov

Computational modeling and structural biology have provided insights into how mutations alter enzyme selectivity. Studies on evolved ketoreductases have shown that mutations, even those distant from the active site, can subtly alter the conformational landscape of the enzyme, favoring the binding of the substrate in a pro-(R) or pro-(S) orientation. nih.gov The enantiomeric purity of products from ω-transaminase reactions is a result of the substrate's constrained binding mode, dictated by the relative positions of the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and two substrate-binding pockets of different sizes. whiterose.ac.uk The transfer of the amino group from an amine donor to the PLP cofactor, and subsequently to the ketone acceptor, proceeds through a series of well-defined Schiff base intermediates. whiterose.ac.uk Engineering the active site pockets can alter which substituent of the ketone fits into which pocket, thereby enabling control over the stereochemical outcome and accommodation of bulky, non-natural substrates. whiterose.ac.uk

Stereospecific Production of Chiral Intermediates from 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

The knowledge gained from enzyme discovery, engineering, and process optimization culminates in the stereospecific production of valuable chiral intermediates. The most prominent application related to 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone is its role as a precursor to the antidiabetic drug Sitagliptin. researchgate.netgoogle.com

The biocatalytic process developed by Merck and Codexis for Sitagliptin synthesis represents a benchmark in industrial biotechnology. mdpi.com The process uses a highly engineered (R)-selective ω-transaminase to convert the pro-sitagliptin ketone directly into Sitagliptin with near-perfect enantioselectivity (>99.95% ee). whiterose.ac.uk This enzymatic process replaces a multi-step chemical synthesis that relied on asymmetric hydrogenation with a rhodium catalyst. researchgate.net The biocatalytic route is not only more efficient and environmentally friendly but also eliminates the need for specialized high-pressure equipment and the risk of heavy metal contamination in the final product. researchgate.net This successful industrial application showcases the transformative potential of biocatalysis for producing complex chiral amines from prochiral ketones.

Similarly, engineered ketoreductases are used to produce chiral haloalcohols, which are versatile intermediates for various pharmaceuticals. For example, the mutant ketoreductase L205A was used to convert up to 200 g/L of 2-chloro-1-(3,4-difluorophenyl)ethanone to the corresponding (S)-alcohol with an isolated yield of 95% and excellent enantiopurity. nih.gov These chiral alcohols can then be converted into other key intermediates through well-established chemical transformations.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone |

| Sitagliptin |

| 2-chloro-1-(3,4-difluorophenyl)ethanone |

| (S)-2-chloro-1-(3,4-difluorophenyl)ethanol |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone |

| (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol |

| 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone |

| (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol |

| Chloroacetophenone |

| Isopropanol |

| Acetone |

Utility As a Synthetic Intermediate

Precursor in the Synthesis of Chiral Pharmaceutical Building Blocks

The 2,4,5-trifluorophenyl moiety is a critical component of several modern pharmaceuticals, most notably the anti-diabetic drug Sitagliptin. nih.govgoogle.com Sitagliptin's core structure includes a chiral β-amino acid, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. researchgate.netchemicalbook.com While various synthetic routes to this key intermediate have been developed, 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone represents a plausible and strategic starting material for its synthesis.

One potential synthetic pathway involves a two-step process beginning with the asymmetric reduction of the ketone in 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone to form a chiral chlorohydrin. This is followed by a nucleophilic substitution of the chloride with a cyanide group, which can then be hydrolyzed to the corresponding carboxylic acid. Subsequent chemical modifications can convert this intermediate into the desired chiral β-amino acid required for the total synthesis of Sitagliptin. The high degree of fluorination on the phenyl ring is known to enhance the metabolic stability and binding affinity of the final drug molecule.

Key Intermediates in Sitagliptin Synthesis

| Intermediate Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 1-bromo-2,4,5-trifluorobenzene | C₆H₂BrF₃ | Common starting material for the trifluorophenyl moiety. nih.gov |

| (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | C₁₀H₁₀F₃NO₂ | The core chiral β-amino acid building block of Sitagliptin. researchgate.net |

| 3-(trifluoromethyl)-5,6,7,8-tetrahydro- google.comnih.govrsc.orgtriazolo[4,3-a]pyrazine | C₆H₇F₃N₄ | The heterocyclic component that is coupled with the β-amino acid. google.com |

Application in the Construction of Complex Organic Scaffolds

The reactivity of α-chloro ketones like 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone makes them ideal precursors for the synthesis of a wide range of heterocyclic compounds, which form the backbone of many pharmaceuticals and agrochemicals. The Hantzsch synthesis, for example, utilizes α-halo ketones to construct thiazole (B1198619) rings, while reactions with hydrazines can yield pyrazoles or other nitrogen-containing heterocycles.

A notable application in this area is the synthesis of triazole-containing fungicides. For instance, a structurally similar intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is reacted with 1,2,4-triazole (B32235) to form a key intermediate for the synthesis of the broad-spectrum fungicide, prothioconazole. google.comresearchgate.net By analogy, 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone can undergo a nucleophilic substitution reaction where the nitrogen of a 1,2,4-triazole ring displaces the chloride atom. This reaction would yield a 1-(2,4,5-trifluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivative, a scaffold that is central to the activity of many modern triazole fungicides. The trifluorophenyl group in such molecules often contributes to their enhanced efficacy and metabolic stability.

Role in the Development of Fluorinated Specialty Chemicals

The incorporation of fluorine into organic molecules is a widely used strategy to enhance their chemical and physical properties, leading to the development of high-performance specialty chemicals, including agrochemicals. prepchem.com Fluorinated compounds often exhibit increased thermal stability, metabolic resistance, and lipophilicity, which are desirable traits for active ingredients in crop protection. nih.gov

2-Chloro-1-(2,4,5-trifluorophenyl)ethanone is itself a fluorinated specialty chemical and serves as a versatile platform for creating more complex fluorinated derivatives. Its synthesis from 1,2,4-trifluorobenzene (B1293510) is a key step in introducing the highly fluorinated phenyl group into a reactive framework. google.com This intermediate can then be used to build a variety of agrochemical candidates. For example, it can serve as a precursor for synthesizing fluorinated analogues of known pesticides, where the 2,4,5-trifluorophenyl group replaces other aromatic systems to potentially improve the biological activity, selectivity, or environmental profile of the resulting compound. The development of pyridine-based pesticides, for instance, often involves the use of fluorinated intermediates to achieve the desired level of efficacy and stability. agropages.com

Conclusion and Future Perspectives in Research

Current Challenges and Unexplored Avenues in 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone Research

Research into 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone is met with challenges inherent to the synthesis and manipulation of highly functionalized aromatic compounds. A primary difficulty lies in the regioselective synthesis of the molecule. The specific placement of three fluorine atoms and a chlorine atom on the phenyl ring, in addition to the chloroacetyl group, requires precise control over synthetic methodologies to avoid the formation of isomeric byproducts. Traditional Friedel-Crafts acylation, a common method for synthesizing aryl ketones, can be complicated by the directing effects of the fluorine substituents and the potential for unwanted side reactions.

Furthermore, the reactivity of the α-chloro-ketone moiety presents both a synthetic opportunity and a challenge. While this functional group is a versatile handle for introducing a wide range of other functionalities, its high reactivity can also lead to instability and undesired reactions under certain conditions. The electron-withdrawing nature of the trifluorophenyl ring further activates the α-carbon, making it highly susceptible to nucleophilic substitution, but also potentially increasing the compound's lability.

The unexplored avenues for this compound are vast. A significant area for future research is the comprehensive characterization of its physicochemical properties. Data on its solubility, stability under various conditions, and detailed spectroscopic analyses are not widely available. Moreover, the full spectrum of its chemical reactivity remains to be explored. Investigating its behavior in a broader range of organic transformations could unlock novel synthetic pathways to complex molecules. A deeper understanding of its electronic properties, influenced by the multiple halogen substituents, could also guide the exploration of its potential in materials science.

Emerging Methodologies and Interdisciplinary Research Opportunities

Advances in synthetic organic chemistry offer promising new methodologies for the synthesis and derivatization of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone. Modern cross-coupling reactions, such as those catalyzed by palladium or nickel, could provide more efficient and selective routes to this and related compounds. For instance, the coupling of a 2,4,5-trifluorophenyl organometallic reagent with chloroacetyl chloride or a related electrophile could offer a more controlled synthetic approach than traditional methods.

The development of novel fluorination and chlorination techniques also presents an opportunity to refine the synthesis of this molecule. The use of milder and more selective halogenating agents could improve yields and reduce the formation of impurities. Flow chemistry, an emerging technology in chemical synthesis, could offer a safer and more scalable method for handling potentially reactive intermediates involved in the synthesis of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone.

Interdisciplinary research holds the key to unlocking the full potential of this compound. Collaboration between organic chemists, materials scientists, and biologists could lead to significant breakthroughs. For example, computational chemists can model the compound's properties to predict its behavior and guide experimental work. Materials scientists could investigate its incorporation into polymers or other materials, leveraging the unique properties conferred by its fluorine and chlorine atoms. Biologists and medicinal chemists could explore its potential as a building block for new therapeutic agents.

Potential for Advanced Materials and Bioactive Molecule Development

The unique substitution pattern of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone suggests its potential as a valuable precursor for advanced materials and bioactive molecules. The presence of multiple fluorine atoms can impart desirable properties to materials, such as thermal stability, chemical resistance, and low surface energy. This makes fluorinated compounds attractive for applications in areas such as high-performance polymers, liquid crystals, and advanced coatings. The trifluorophenyl moiety of this compound could be incorporated into polymer backbones to create materials with tailored properties.

In the realm of bioactive molecules, halogenated organic compounds play a crucial role in drug discovery and agrochemicals. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. ontosight.ai The 2-chloroethanone portion of the molecule is a versatile synthon that can be readily converted into a variety of heterocyclic structures, which are common scaffolds in medicinal chemistry.

The potential applications for derivatives of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone are summarized in the table below, based on the known activities of similar chemical structures.

| Potential Application Area | Rationale and Examples from Related Compounds |

|---|---|

| Pharmaceuticals | The trifluoromethylphenyl group is present in several drugs, valued for its lipophilicity and metabolic stability. The chloroacetyl group is a precursor to many heterocyclic systems, such as imidazoles and thiazoles, known for their diverse biological activities. researchgate.net |

| Agrochemicals | Many modern pesticides and herbicides contain fluorinated and chlorinated aromatic rings. These substituents can enhance the efficacy and selectivity of the active ingredients. |

| Advanced Polymers | Fluorinated monomers are used to produce polymers with high thermal stability, chemical resistance, and specific optical properties. researchgate.net The trifluorophenyl group could be incorporated to create novel fluoropolymers. |

| Enzyme Inhibitors | Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, acting as transition-state analogs. researchgate.net Derivatives of the title compound could be explored for this purpose. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.